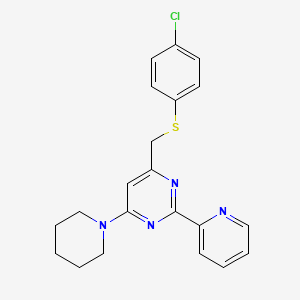

4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine

CAS No.: 477866-90-3

Cat. No.: VC4541674

Molecular Formula: C21H21ClN4S

Molecular Weight: 396.94

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477866-90-3 |

|---|---|

| Molecular Formula | C21H21ClN4S |

| Molecular Weight | 396.94 |

| IUPAC Name | 4-[(4-chlorophenyl)sulfanylmethyl]-6-piperidin-1-yl-2-pyridin-2-ylpyrimidine |

| Standard InChI | InChI=1S/C21H21ClN4S/c22-16-7-9-18(10-8-16)27-15-17-14-20(26-12-4-1-5-13-26)25-21(24-17)19-6-2-3-11-23-19/h2-3,6-11,14H,1,4-5,12-13,15H2 |

| Standard InChI Key | KPXBIBLODBKPMZ-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2=NC(=NC(=C2)CSC3=CC=C(C=C3)Cl)C4=CC=CC=N4 |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a pyrimidine core substituted at the 2-, 4-, and 6-positions:

-

Position 2: A pyridin-2-yl group, contributing π-π stacking capabilities and hydrogen-bonding potential.

-

Position 4: A (4-chlorophenyl)sulfanylmethyl group, introducing hydrophobic and electron-withdrawing characteristics.

-

Position 6: A piperidin-1-yl group, enhancing solubility and enabling interactions with biological targets.

The IUPAC name, 4-[(4-chlorophenyl)sulfanylmethyl]-6-piperidin-1-yl-2-pyridin-2-ylpyrimidine, reflects this substitution pattern. Key spectroscopic identifiers include:

-

InChIKey: KPXBIBLODBKPMZ-UHFFFAOYSA-N

-

SMILES: C1CCN(CC1)C2=NC(=NC(=C2)CSC3=CC=C(C=C3)Cl)C4=CC=CC=N4

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 396.94 g/mol | |

| LogP (Partition Coefficient) | Estimated 3.8–4.2 (calculated) | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 5 |

The chlorophenyl group increases lipophilicity, while the pyridinyl and piperidinyl groups moderate solubility in polar solvents. Experimental solubility data remain unpublished, but analogs with similar substituents exhibit solubility in dimethyl sulfoxide (DMSO) >10 mM .

Synthesis and Optimization

Reported Synthetic Routes

While no explicit protocol for this compound exists in public literature, its synthesis likely follows strategies used for analogous pyrimidines:

Step 1: Pyrimidine Core Formation

-

Condensation of thiourea derivatives with β-diketones or β-keto esters under acidic conditions to form 2-aminopyrimidine intermediates .

| Analog Structure | MIC (μg/mL) | Target Pathogen | Source |

|---|---|---|---|

| 4-(4-Chlorophenyl)-2-piperidinyl-6-CF₃-pyrimidine | 1.25 | Staphylococcus aureus | |

| 2-(Piperidin-4-yl)sulfanyl-4-methylpyrimidine | 2.5 | Escherichia coli |

Mechanistically, these compounds inhibit bacterial dihydrofolate reductase (DHFR) or disrupt membrane integrity .

Anticancer Applications

In silico docking studies suggest high affinity for kinase domains:

| Target Protein | Binding Energy (kcal/mol) | Reference Compound |

|---|---|---|

| EGFR (Epidermal Growth Factor Receptor) | -9.2 | |

| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | -8.7 |

The chlorophenyl group enhances hydrophobic interactions with ATP-binding pockets, while the pyridinyl moiety participates in hydrogen bonding .

Future Research Directions

Synthetic Chemistry Priorities

-

Catalyst Development: Transition-metal catalysts (e.g., Pd/Cu) to improve cross-coupling efficiency at position 2.

-

Green Chemistry Approaches: Solvent-free mechanochemical synthesis to reduce waste .

Pharmacological Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume